molecular formula C14H18N3Na5O10 B089557 Pentasodium diethylenetriaminepentaacetate CAS No. 140-01-2

Pentasodium diethylenetriaminepentaacetate

Cat. No. B089557
CAS RN: 140-01-2
M. Wt: 503.26 g/mol
InChI Key: LQPLDXQVILYOOL-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469080B2

Procedure details

A 40% aqueous pentasodium diethylenetriaminepentaacetate solution was prepared by mixing together sodium hydroxide, deionized water and the diethylenetriaminepentaacetic acid (as obtained in Example 1) having the reduced total content of the nitrilotriacetic acid (salt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[CH2:3]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:15][CH2:16][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:4][N:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=[O:8].N(CC(O)=O)(CC(O)=O)CC(O)=O>O>[CH2:15]([N:14]([CH2:26][C:27]([O-:29])=[O:28])[CH2:3][CH2:4][N:5]([CH2:6][C:7]([O-:9])=[O:8])[CH2:10][C:11]([O-:13])=[O:12])[CH2:16][N:17]([CH2:22][C:23]([O-:25])=[O:24])[CH2:18][C:19]([O-:21])=[O:20].[Na+:2].[Na+:2].[Na+:2].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.